molecular formula C8H10N2O3S B5832710 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone

5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone

Cat. No. B5832710
M. Wt: 214.24 g/mol
InChI Key: GQHRGGFDEVXJTK-UHFFFAOYSA-N
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Description

5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone, also known as AHTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AHTP is a heterocyclic compound that is derived from pyrimidine and contains a thioxo group.

Scientific Research Applications

5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has been studied extensively due to its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has been shown to have anti-inflammatory, antioxidant, and antitumor properties. In agriculture, 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has been used as a plant growth regulator and insecticide. In materials science, 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has been used as a precursor for the synthesis of other compounds with potential applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is not fully understood, but it is believed to be related to its ability to interact with cellular signaling pathways. 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone can inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. In vivo studies have shown that 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone can reduce tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is also stable under a range of conditions, making it suitable for use in various assays. However, one limitation of using 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone. One area of interest is the development of new synthetic methods for 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone and its derivatives. Another area of interest is the optimization of 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone for use as a drug candidate for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone and to investigate its potential applications in other fields such as agriculture and materials science.
Conclusion
In conclusion, 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone involves the reaction of 2,4-diamino-6-hydroxypyrimidine with acetic anhydride. 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has been shown to have anti-inflammatory, antioxidant, and antitumor properties, and it has been used in various applications such as medicine, agriculture, and materials science. Further research is needed to fully understand the mechanism of action of 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone and to optimize its potential applications.

Synthesis Methods

The synthesis of 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a multi-step process that involves the reaction of 2,4-diamino-6-hydroxypyrimidine with acetic anhydride to form 5-acetyl-6-hydroxy-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone. The reaction is carried out in the presence of a catalyst such as sulfuric acid and is followed by a purification step to obtain the pure compound.

properties

IUPAC Name

5-acetyl-6-hydroxy-1,3-dimethyl-2-sulfanylidenepyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-4(11)5-6(12)9(2)8(14)10(3)7(5)13/h12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHRGGFDEVXJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N(C(=S)N(C1=O)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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